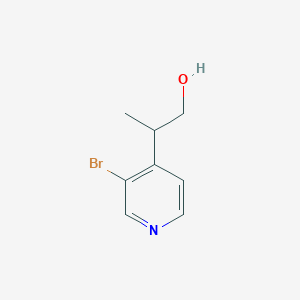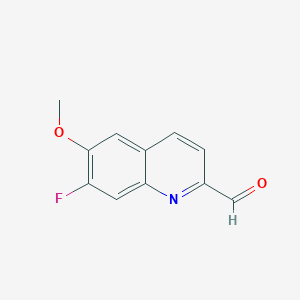
7-Fluoro-6-methoxyquinoline-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-Fluoro-6-methoxyquinoline-2-carbaldehyde is a derivative of quinoline, which is a heterocyclic aromatic organic compound. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex organic reactions. For instance, the synthesis of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids, as mentioned in one of the papers, starts from 1,2,3,4-tetrafluoro benzene . This suggests that the synthesis of this compound might also involve multi-step reactions, possibly starting from fluorinated benzene derivatives and involving steps to introduce the methoxy and carbaldehyde functional groups.
Molecular Structure Analysis
Quinoline derivatives like 7-Hydroxyquinoline-8-carbaldehydes exhibit ground- and excited-state long-range prototropic tautomerization . This behavior is indicative of the dynamic nature of the hydrogen bonding within the molecule and could be relevant to the molecular structure analysis of this compound, as the presence of electronegative substituents such as fluorine and methoxy groups could influence tautomeric equilibria.
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives is often influenced by the substituents present on the ring system. For example, the Schiff-base derived from 8-hydroxyquinoline carbaldehyde shows high selectivity for Al3+ ions , and another derivative is sensitive to Mg2+ ions . These findings suggest that this compound may also participate in selective chemical reactions, potentially acting as a sensor or a ligand for metal ions due to the presence of the aldehyde group.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are closely related to their molecular structure. The presence of a carbaldehyde group in 7-Hydroxyquinoline-8-carbaldehydes affects their photophysical properties . Similarly, the physical properties such as solubility, melting point, and boiling point of this compound would be influenced by its functional groups. The fluorine atom would likely increase the compound's lipophilicity, while the methoxy group could affect its hydrogen bonding capacity.
Relevant Case Studies
The papers provided do not include case studies directly related to this compound. However, the antimycobacterial evaluation of related quinoline derivatives and the development of fluorescent sensors are relevant applications that showcase the potential utility of quinoline compounds in medicinal chemistry and analytical chemistry, respectively. These applications could be extrapolated to suggest possible uses for this compound in similar contexts.
Aplicaciones Científicas De Investigación
Ground and Excited-State Tautomerization
One study focused on the ground and excited-state long-range prototropic tautomerization of a series of 7-hydroxyquinoline-8-carbaldehydes, which serve as models for reversible optically driven molecular switches. This research provides insights into the photophysics of these compounds, highlighting their potential applications in developing molecular switches and understanding the solvent-dependent equilibrium between tautomeric forms (Vetokhina et al., 2013).
Synthetic Applications and Biological Evaluation
Another study reviewed the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, covering their synthesis, biological evaluation, and synthetic applications. This comprehensive review highlights the versatility of quinoline derivatives in constructing heterocyclic systems and their potential biological applications (Hamama et al., 2018).
Antimicrobial and Antitumor Activities
Research on fluoroquinolone-based 4-thiazolidinones derived from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid demonstrated significant antifungal and antibacterial activities, showcasing the therapeutic potential of fluoroquinoline derivatives (Patel & Patel, 2010). Additionally, the synthesis of 7-fluoro (or 8-methoxy)-4-anilinoquinolines provided compounds with excellent antitumor activity, further emphasizing the application of fluoroquinoline derivatives in cancer research (Liu et al., 2015).
Palladium Complexes for Biological Properties
A study synthesized palladium(II) complexes of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 4N-substituted thiosemicarbazones, exploring their crystal structure, DNA interactions, and biological properties. This research highlights the role of these complexes in understanding metal-mediated antitumor mechanisms and their potential as therapeutic agents (Ramachandran et al., 2012).
Safety and Hazards
The safety information for “7-Fluoro-6-methoxyquinoline-2-carbaldehyde” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
7-fluoro-6-methoxyquinoline-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-15-11-4-7-2-3-8(6-14)13-10(7)5-9(11)12/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBNWADOIFNHRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=N2)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

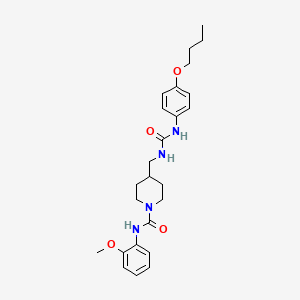
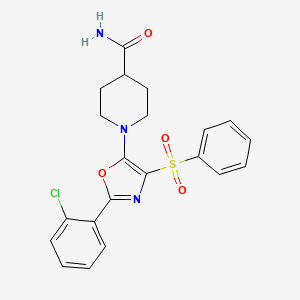
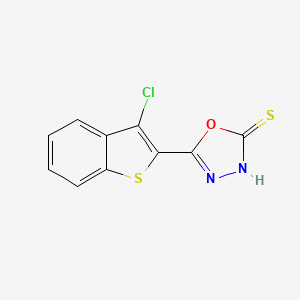
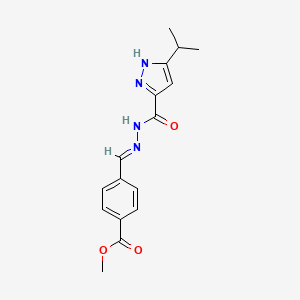
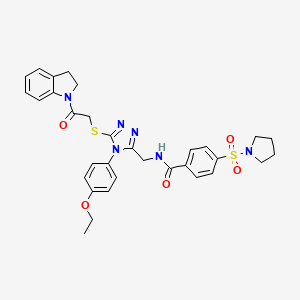
![1-(2,3-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2546516.png)
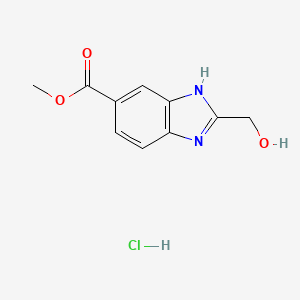
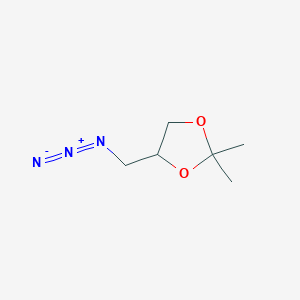

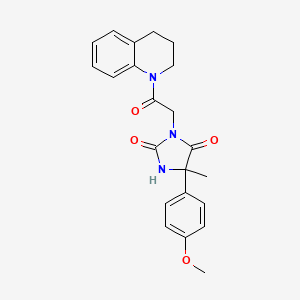
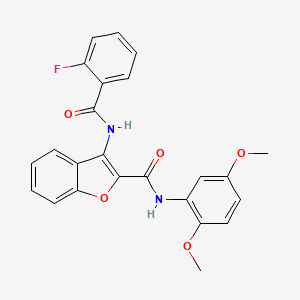
![ethyl 2-(2-((4-cyclohexyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2546526.png)
